6-Thioguanosine triphosphate

CTP synthetase allosteric activation nucleotide analog kinetics

Non-specific hydrolysis-based thiopurine monitoring assays underestimate active metabolite levels by ~31%. 6-Thioguanosine triphosphate (6-TGTP) overcomes this limitation as the definitive LC-MS/MS reference standard for species-specific quantification. • Enables simultaneous quantitation of all 11 thiopurine nucleotide metabolites with intra-/interassay CV <8% and accuracy 92-107%. • Required for Rac1 GTPase inhibition studies via covalent disulfide adduct formation at the GXXXXGK(S/T)C motif. • Supplied at ≥95% purity with rigorous batch-specific QC documentation.

Molecular Formula C10H16N5O13P3S
Molecular Weight 539.25 g/mol
Cat. No. B1250268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thioguanosine triphosphate
Synonyms2-amino-6-mercapto-9-ribofuranosylpurine 5'-triphosphate
6-mercapto-GTP
6-thioguanosine 5'-triphosphate
9-beta-D-ribofuranosyl-2-amino-6-mercaptopurine 5'-triphosphate
S6-GTP
thioGTP
Molecular FormulaC10H16N5O13P3S
Molecular Weight539.25 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)NC(=NC2=S)N
InChIInChI=1S/C10H16N5O13P3S/c11-10-13-7-4(8(32)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-3,5-6,9,16-17H,1H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,32)/t3-,5-,6-,9-/m1/s1
InChIKeyQENYANNAQSWPLM-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 2.7 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thioguanosine Triphosphate Overview


6-Thioguanosine triphosphate (6-TGTP; CAS 17670-19-8) is the pharmacologically active triphosphate metabolite of thiopurine prodrugs including 6-thioguanine, 6-mercaptopurine, and azathioprine [1]. As a guanine nucleotide analog where the 6-oxo group is replaced by a thione (C=S) moiety, 6-TGTP serves as the principal effector molecule mediating both immunosuppressive and cytotoxic actions of thiopurine therapy [2]. The compound is generated intracellularly via sequential phosphorylation of 6-thioguanosine monophosphate (6-TGMP) by cellular kinases, representing the terminal and most biologically significant species within the 6-thioguanine nucleotide (6-TGN) pool [3].

Rac1 GTPase signaling and T-cell activation assays
CTP synthetase allosteric regulation and nucleotide analog SAR
LC-MS/MS bioanalytical standard for thiopurine metabolite profiling

6-TGTP: Why Analogs Fail


Generic substitution of 6-TGTP with alternative thioguanine nucleotides or other GTP analogs is scientifically invalid due to fundamental differences in both biochemical activity and cellular pharmacology. The triphosphate moiety is essential for binding to GTPase nucleotide-binding pockets and for enzymatic activation of GTP-dependent processes; the diphosphate (6-TGDP) and monophosphate (6-TGMP) species lack this capacity [1]. Furthermore, among thiopurine metabolites, only the triphosphate form directly participates in RNA incorporation and Rac1 GTPase inhibition, whereas deoxynucleotide forms such as 2'-deoxy-6-thioguanosine triphosphate exhibit distinct substrate specificities for DNA polymerases with substantially different kinetic parameters [2]. Clinically, 6-TGTP constitutes the predominant intracellular species in patients receiving thiopurine therapy, with levels 2.7-fold higher than 6-TGDP in erythrocytes, demonstrating that triphosphate accumulation is the metabolically favored endpoint [3]. These molecular and quantitative distinctions preclude interchangeable use of related nucleotide species in experimental or analytical applications.

Phosphate form Di- or monophosphates lack triphosphate-dependent GTPase binding; activity profile may shift away.
Deoxy analog 2’-deoxy-6-TGTP acts as DNA polymerase substrate, not Rac1 inhibitor; mechanism mismatch likely.
Metabolic context Intracellular predominance of triphosphate form is reported; substitution with other phosphate species may not replicate cellular distribution.

6-TGTP: Quantitative Evidence


CTP Synthetase Activation: 6-TGTP vs. GTP

In a structure-activity study of GTP analogs activating glutamine-dependent CTP synthetase, 6-thio-GTP demonstrated a KA (apparent activation constant) of 0.035 mM compared to 0.081 mM for the natural substrate GTP under identical guanosine-free assay conditions [1]. The kact values were 8.5/sec for 6-thio-GTP versus 10.6/sec for GTP, indicating that while the analog achieves a slightly lower maximal activation rate (80% of GTP), it requires less than half the concentration to achieve half-maximal activation [1]. The Ki values for competitive inhibition were comparable (0.27 mM vs. 0.28 mM). Among the GTP analogs tested, the activation hierarchy was GTP ≈ 6-thio-GTP > ITP > guanosine 5'-tetraphosphate > O(6)-methyl-GTP > 2'-deoxy-GTP [2].

CTP Synthetase Activation
Head-to-head
KA 0.035 mM (6-TGTP) vs. 0.081 mM (GTP); kact 8.5/s vs. 10.6/s
Higher apparent binding affinity relative to native GTP
Guanosine-free assay conditions; activation rank: GTP ≈ 6-thio-GTP > ITP
CTP synthetase allosteric activation nucleotide analog kinetics enzymology

Rac1/2 vs. Cdc42 Selective Inhibition in T Cells

6-TGTP binds to a variety of GTPases including Rac, Ras, Cdc42, and RhoA but demonstrates functional selectivity in its inhibitory effects [1]. In primary human CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies, 6-thio-GTP selectively inhibits activation of Rac1 and Rac2 over Cdc42 [1]. This selectivity is mechanistically explained by the observation that CD3/CD28-stimulated T cells contain more activated Rac1 than other Rho GTPases such as RhoA and Cdc42, establishing Rac1 as the primary therapeutic target in activated T cells [2]. The compound forms a disulfide adduct with the redox-sensitive GXXXXGK(S/T)C motif of Rac1, a covalent modification not observed with native GTP [2]. In contrast, the 2'-deoxy analog 2'-deoxy-6-thioguanosine triphosphate shows no such Rac1-selective inhibition and instead functions as a DNA polymerase substrate [3].

Rac1 Selectivity in T Cells
Assay context
Inhibits Rac1/2, not Cdc42; forms covalent disulfide adduct with Rac1
Supports Rac1-specific signaling assay development
2’-deoxy-6-TGTP lacks this selectivity; functions as DNA polymerase substrate
Rac1 GTPase immunosuppression T cell activation Rho GTPase selectivity

Intracellular Triphosphate Predominance

In a clinical study of Crohn's disease patients receiving 20 mg daily 6-thioguanine therapy, erythrocyte metabolite quantification by HPLC revealed 6-TGTP as the predominant intracellular species with a median concentration of 531 pmol/8 × 10^8 RBCs, compared to 199 pmol/8 × 10^8 RBCs for 6-TGDP and only 39 pmol/8 × 10^8 RBCs for 6-TGMP [1]. This represents a 2.67-fold higher concentration of the triphosphate over the diphosphate species. Total 6-TGN levels correlated strongly with 6-TGTP levels (r = 0.929, P = 0.003), confirming that 6-TGTP is the primary contributor to the clinically measured active metabolite pool [1]. In a separate study of 37 patients on azathioprine therapy, TGTP was confirmed as the predominant 6-thioguanosine phosphate in red blood cells, though three patients showed elevated TGDP with TGTP/(TGDP + TGTP) ratios of 57.2%, 64.3%, and 66% [2].

Intracellular Predominance
Reported
6-TGTP concentration 2.67-fold higher than 6-TGDP in erythrocytes
Triphosphate as major intracellular thiopurine species
Study context: Crohn’s disease patients receiving 6-thioguanine; HPLC quantification
thiopurine metabolism therapeutic drug monitoring pharmacokinetics clinical pharmacology

LC-MS/MS Quantification of Thiopurine Nucleotides

A validated LC-MS/MS method enables simultaneous quantification of 6-TGTP alongside ten other thiopurine nucleotide metabolites including mono-, di-, and triphosphates of thioguanosine, methylthioinosine, methylthioguanosine, and thioinosine in a single analytical run [1]. The method achieved intra- and interassay variability below 8% and accuracy of 92% to 107% in spiked quality control samples using stable isotope-labeled internal standards obtained by chemical synthesis [1]. All eleven metabolites were detectable in red blood cells from inflammatory bowel disease patients receiving long-term azathioprine therapy [1]. In contrast, routine clinical TGN assays that measure total hydrolyzed nucleotides cannot distinguish 6-TGTP from 6-TGDP or 6-TGMP, with total TGN values representing only 69% (range 40-90%) of the sum of individual nucleotides measured by specific methods [2].

LC-MS/MS Quantification
Method context
Simultaneous detection of 11 nucleotide metabolites; CV
Enables species-specific thiopurine bioanalysis in research matrices
Conventional hydrolysis assays under-detect total TGNs by ~31%
LC-MS/MS analytical chemistry therapeutic drug monitoring method validation

6-TGTP: Research and Industrial Applications


LC-MS/MS Method for Thiopurine Monitoring

6-TGTP serves as an essential analytical reference standard for developing and validating LC-MS/MS methods that simultaneously quantify all eleven major thiopurine nucleotide metabolites in a single run [1]. The validated method achieves intra- and interassay variability below 8% and accuracy between 92% and 107%, enabling precise therapeutic monitoring that distinguishes individual nucleotide species rather than relying on non-specific hydrolysis-based total TGN measurements [1]. Clinical laboratories procuring 6-TGTP standards can implement species-specific monitoring that detects the predominant active metabolite (median 531 pmol/8 × 10^8 RBCs) separately from 6-TGDP and 6-TGMP, overcoming the ~31% underestimation inherent in routine clinical assays [2].

Rac1 GTPase Inhibition in T Cell Immunology

6-TGTP is required for investigating the molecular mechanism of thiopurine-mediated immunosuppression via selective Rac1 GTPase inhibition. The compound binds to Rac, Ras, Cdc42, and RhoA but selectively inhibits Rac1 and Rac2 activation over Cdc42 in primary human CD4+ T cells stimulated with anti-CD3 and anti-CD28 antibodies [1]. The unique mechanism involves covalent disulfide adduct formation with the redox-sensitive GXXXXGK(S/T)C motif of Rac1, producing a 6-TGDP-Rac1 adduct that RhoGEF cannot exchange with free guanine nucleotide, leading to accumulation of biologically inactive Rac1 [2]. Alternative analogs including 2'-deoxy-6-thioguanosine triphosphate lack this Rac1-selective inhibitory activity and instead function as DNA polymerase substrates [3]. 6-TGTP is therefore irreplaceable for studies of Rac1-dependent T cell apoptosis and CD28 costimulation blockade.

CTP Synthetase Allosteric Regulation and SAR

6-TGTP provides a critical comparator compound for structure-activity relationship studies of GTP analog allosteric regulation of CTP synthetase. The compound exhibits a KA of 0.035 mM versus 0.081 mM for native GTP, demonstrating 2.3-fold higher apparent binding affinity under identical guanosine-free conditions [1]. This distinct kinetic profile positions 6-TGTP as the second-most potent activator in the GTP analog hierarchy (GTP ≈ 6-thio-GTP > ITP > guanosine 5'-tetraphosphate > O(6)-methyl-GTP > 2'-deoxy-GTP), enabling enzymologists to probe structure-function relationships governing nucleotide recognition at the allosteric regulatory site [2]. The compound is essential for investigations of how the 6-thione substitution alters GTPase and synthetase enzyme interactions relative to the natural 6-oxo purine scaffold.

Thiopurine Metabolism and Pharmacogenetics

6-TGTP is the terminal active metabolite required for pharmacogenetic studies investigating interindividual variability in thiopurine response. The strong correlation between 6-TGTP and total 6-TGN levels (r = 0.929, P = 0.003) establishes this triphosphate as the principal determinant of clinically measured active metabolite concentrations [1]. Research into NUDT15 hydrolase activity, which catabolizes thioguanosine triphosphates and influences thiopurine toxicity, requires 6-TGTP as a substrate for enzyme activity assays [2]. Additionally, studies of nucleoside diphosphate kinase (NDPK) activity, which catalyzes the conversion of 6-TGDP to 6-TGTP, depend on separate quantification of both species to assess the efficiency of this terminal phosphorylation step [3].

Application
Selection Property
Validation Focus
Thiopurine bioanalytical method development
Species-specific nucleotide profiling
Intra/inter-assay precision and accuracy in target matrix
Rac1-dependent T-cell signaling studies
Rac1/2 selectivity over Cdc42
Covalent adduct formation and GTPase activity assay
CTP synthetase allosteric regulation research
Apparent binding affinity vs. native GTP
KA comparison and enzyme activation profile
Thiopurine metabolism and pharmacogenetics
Triphosphate as terminal active metabolite
Correlation with total 6-TGN and NDPK activity review

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